molecular formula C10H7BrO2 B8167269 2-Bromo-6-(prop-2-yn-1-yloxy)benzaldehyde

2-Bromo-6-(prop-2-yn-1-yloxy)benzaldehyde

Cat. No.: B8167269
M. Wt: 239.06 g/mol
InChI Key: YQVVWWUDDMGKDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a bromine atom at the second position and a prop-2-yn-1-yloxy group at the sixth position on the benzene ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(prop-2-yn-1-yloxy)benzaldehyde typically involves the reaction of 2-bromo-6-hydroxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like acetone, which facilitates the nucleophilic substitution reaction. The general reaction scheme is as follows:

2-Bromo-6-hydroxybenzaldehyde+Propargyl bromideK2CO3,AcetoneThis compound\text{2-Bromo-6-hydroxybenzaldehyde} + \text{Propargyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{Acetone}} \text{this compound} 2-Bromo-6-hydroxybenzaldehyde+Propargyl bromideK2​CO3​,Acetone​this compound

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(prop-2-yn-1-yloxy)benzaldehyde can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Addition reactions: The alkyne group can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Addition reactions: Reagents like hydrogen gas with a palladium catalyst for hydrogenation.

Major Products Formed

    Nucleophilic substitution: Formation of azide or thiocyanate derivatives.

    Oxidation: Formation of 2-bromo-6-(prop-2-yn-1-yloxy)benzoic acid.

    Reduction: Formation of 2-bromo-6-(prop-2-yn-1-yloxy)benzyl alcohol.

    Addition reactions: Formation of alkenes or alkanes depending on the specific addition reaction.

Scientific Research Applications

2-Bromo-6-(prop-2-yn-1-yloxy)benzaldehyde has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: It is used in the development of potential pharmaceutical compounds due to its unique functional groups.

    Material Science: It can be used in the synthesis of polymers and other advanced materials.

    Biological Studies: The compound can be used to study enzyme interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(prop-2-yn-1-yloxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through its aldehyde group, which can form covalent bonds with nucleophilic residues. The alkyne group can also participate in click chemistry reactions, facilitating the attachment of the compound to various biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde
  • 2-Bromo-6-(prop-2-yn-1-yloxy)benzoic acid
  • 2-Bromo-6-(prop-2-yn-1-yloxy)benzyl alcohol

Uniqueness

2-Bromo-6-(prop-2-yn-1-yloxy)benzaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The presence of both the bromine atom and the alkyne group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-bromo-6-prop-2-ynoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2/c1-2-6-13-10-5-3-4-9(11)8(10)7-12/h1,3-5,7H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVVWWUDDMGKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C(=CC=C1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.